H-Dmt-Tic-Lys-NH-Ph is a synthetic peptide compound that belongs to the class of opioid receptor ligands. Specifically, it is designed to interact with delta and mu-opioid receptors, which are critical targets in pain management and various neurological conditions. The compound's structure includes several key components: 2’,6’-dimethyl-L-tyrosine (Dmt), 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), lysine (Lys), and a phenyl (Ph) group at the C-terminus. This combination of amino acids and functional groups contributes to its pharmacological properties and potential therapeutic applications in medicine.
H-Dmt-Tic-Lys-NH-Ph is classified as a synthetic opioid peptide analog. It is part of a broader category of compounds that are being investigated for their ability to modulate pain pathways through interaction with opioid receptors. The development of such compounds is significant in medicinal chemistry, particularly for creating more effective analgesics with fewer side effects compared to traditional opioids.
The synthesis of H-Dmt-Tic-Lys-NH-Ph typically involves multiple steps, including:
This multi-step process allows for the precise assembly of the peptide chain while maintaining the integrity of sensitive functional groups .
The synthesis can also utilize solid-phase peptide synthesis techniques, which facilitate purification and improve yield by anchoring the growing peptide chain to a solid support. This method allows for easier removal of by-products and excess reagents during synthesis.
The molecular structure of H-Dmt-Tic-Lys-NH-Ph can be represented through its chemical formula, which includes various functional groups contributing to its activity:
The compound's InChI key is provided as follows:
This key allows for easy identification and retrieval of information regarding the compound from chemical databases.
H-Dmt-Tic-Lys-NH-Ph can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological profile.
H-Dmt-Tic-Lys-NH-Ph exerts its pharmacological effects primarily through binding to delta and mu-opioid receptors. Upon binding, it activates intracellular signaling pathways that lead to analgesic effects. The mechanism involves:
These processes culminate in reduced pain perception and other physiological responses associated with opioid receptor activation .
H-Dmt-Tic-Lys-NH-Ph typically exists as a white to off-white powder. Its solubility varies based on pH and solvent conditions, which is important for formulation in pharmaceutical applications.
The compound's stability, reactivity, and interaction with biological systems are influenced by its molecular structure. Key properties include:
These properties must be optimized for effective drug formulation and delivery .
H-Dmt-Tic-Lys-NH-Ph has several scientific applications:
The ongoing research into this compound aims to enhance our understanding of opioid pharmacology and improve therapeutic outcomes in pain management .
The 2',6'-dimethyltyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Dmt-Tic) pharmacophore represents a foundational structure in opioid receptor pharmacology, distinguished by its capacity to confer high-affinity interactions with δ-opioid receptors. This dipeptide motif evolved from earlier Tyr-Tic derivatives and has been extensively modified to produce ligands with diverse functional profiles, ranging from potent δ-antagonism to dual μ-agonist/δ-antagonist activity [1]. The strategic incorporation of sterically constrained residues like Tic imposes conformational restrictions that enhance receptor selectivity. Research demonstrates that minor modifications to the C-terminus of Dmt-Tic derivatives can dramatically alter pharmacological outcomes—converting antagonists into agonists or enabling bifunctional activity—highlighting the pharmacophore’s versatility as a template for drug design [1] [7].
H-Dmt-Tic-Lys-NH-Ph (Compound 6 in seminal studies) exemplifies the targeted application of the Dmt-Tic scaffold to develop selective δ-opioid receptor antagonists. This compound features a lysine spacer and C-terminal phenylamine moiety, modifications designed to optimize receptor engagement and metabolic stability. Unlike its precursor H-Dmt-Tic-Gly-NH-Ph—which exhibits μ-agonist/δ-agonist properties—the lysine-substituted derivative displays potent δ-antagonism with minimal μ-agonist activity [1] [7]. This shift underscores the critical influence of C-terminal extensions on functional outcomes. The compound’s design aligns with efforts to elucidate structural determinants of δ-receptor blockade, positioning it as a tool for probing neurophysiological pathways in pain, affective disorders, and gastrointestinal motility [6] [8].
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0